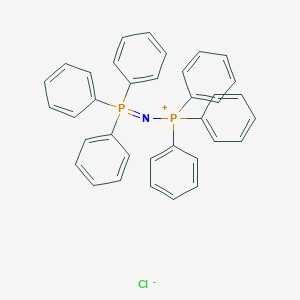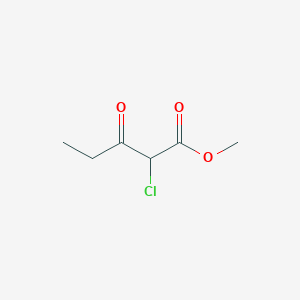
1,4-Di(propan-2-yl)cyclopenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Di(propan-2-yl)cyclopenta-1,3-diene is an organic compound with the molecular formula C11H18 It is a derivative of cyclopentadiene, where two propan-2-yl groups are substituted at the 1 and 4 positions of the cyclopentadiene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di(propan-2-yl)cyclopenta-1,3-diene typically involves the alkylation of cyclopentadiene. One common method is the sequential bisalkylation via intermediate monosubstituted cyclopentadienes. This process often results in a mixture of 1,2- and 1,3-substituted cyclopentadienes, which can be challenging to separate due to their similar physical properties .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity of the desired product.
化学反応の分析
Types of Reactions
1,4-Di(propan-2-yl)cyclopenta-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The propan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce more saturated hydrocarbons.
科学的研究の応用
1,4-Di(propan-2-yl)cyclopenta-1,3-diene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,4-Di(propan-2-yl)cyclopenta-1,3-diene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic processes. The specific pathways and targets depend on the context of its use, such as in catalysis or as a precursor in synthetic chemistry.
類似化合物との比較
Similar Compounds
- 1,2-Di(propan-2-yl)cyclopenta-1,3-diene
- 1,3-Di(propan-2-yl)cyclopenta-1,3-diene
- 1,5-Di(propan-2-yl)cyclopenta-1,3-diene
Uniqueness
1,4-Di(propan-2-yl)cyclopenta-1,3-diene is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This uniqueness makes it a valuable compound for studying the effects of substitution on cyclopentadiene derivatives and for developing new synthetic methodologies.
特性
IUPAC Name |
1,4-di(propan-2-yl)cyclopenta-1,3-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18/c1-8(2)10-5-6-11(7-10)9(3)4/h5-6,8-9H,7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEQNYSVDNENPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Oxazolo[5,4-b]pyridin-2-amine](/img/structure/B55825.png)



![(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol](/img/structure/B55833.png)



![ethyl 2-[4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-2-bromo-N-(2-ethoxy-2-oxoethyl)anilino]acetate](/img/structure/B55841.png)


